molecular formula C22H22N4O4 B2426473 N-(3,4-dimethoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105212-19-8

N-(3,4-dimethoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2426473
CAS No.: 1105212-19-8
M. Wt: 406.442
InChI Key: KEEOVZHRIUBRPA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-13-4-6-16-15(10-13)20-21(25-16)22(28)26(12-23-20)9-8-19(27)24-14-5-7-17(29-2)18(11-14)30-3/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEOVZHRIUBRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of both indole and pyrimidine moieties, suggest a diverse range of pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of 406.44 g/mol. The compound features a dimethoxyphenyl group linked to a pyrimidoindole core through a propanamide moiety.

PropertyValue
Molecular FormulaC22H22N4O4
Molecular Weight406.44 g/mol
IUPAC NameN-(3,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl)propanamide
CAS Number1105212-19-8

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been shown to interact with kinases and phosphatases.
  • Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of the dimethoxy group enhances its ability to scavenge free radicals and reduce oxidative stress.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

The compound exhibits significant cytotoxicity against several cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation in colon cancer and leukemia models. For example:

  • IC50 Values : The compound showed an IC50 value of approximately 12 µM against MDA-MB-231 triple-negative breast cancer cells.

Anti-inflammatory Effects

Research suggests that this compound can reduce inflammation markers in vitro and in vivo. It may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Colon Cancer Cells : A study evaluated the cytotoxic effects of the compound on HCT116 colon cancer cells. Results indicated that treatment with the compound led to significant apoptosis characterized by caspase activation and DNA fragmentation.
  • Leukemia Models : In xenograft models using acute leukemia cell lines, administration of the compound resulted in reduced tumor growth compared to control groups.

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